An In-Depth Technical Guide to 2-Chloro-5-methoxy-4-methylpyridine
An In-Depth Technical Guide to 2-Chloro-5-methoxy-4-methylpyridine
CAS Number: 1227593-77-2 | Molecular Formula: C₇H₈ClNO | Molecular Weight: 157.60 g/mol
Introduction: Strategic Importance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile reactivity and biological significance.[1] Within this class of compounds, 2-Chloro-5-methoxy-4-methylpyridine emerges as a strategically important building block. Its trifunctional nature—a reactive chloro group at the 2-position, an electron-donating methoxy group at the 5-position, and a methyl group at the 4-position—offers a nuanced platform for synthesizing complex molecular architectures. The chloro substituent serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.[2][3] This guide provides an in-depth analysis of 2-Chloro-5-methoxy-4-methylpyridine, including a proposed synthetic pathway, physicochemical properties, key reactivity patterns, and its potential applications in drug discovery and development, aimed at researchers and professionals in the chemical sciences.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 1227593-77-2 | [4] |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.60 | [4] |
| Appearance | White to off-white solid (predicted) | Supplier Data |
| Purity | ≥98% (typical) | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | General Chemical Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [5] |
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[5]
Proposed Synthetic Pathway and Methodologies
A validated, step-by-step synthesis for 2-Chloro-5-methoxy-4-methylpyridine is not explicitly detailed in publicly available literature. However, based on established pyridine chemistry, a plausible and robust multi-step synthetic route can be proposed, starting from the commercially available 2-hydroxy-4-methylpyridine. This pathway leverages two fundamental transformations in pyridine chemistry: chlorination of a pyridone and subsequent nucleophilic aromatic substitution (SNAr).
Step 1: Chlorination of 2-Hydroxy-4-methylpyridine
The initial step involves the conversion of the pyridone tautomer of 2-hydroxy-4-methylpyridine to the corresponding 2-chloropyridine. This is a standard transformation, typically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methylpyridine (1.0 eq).
-
Carefully add phosphorus oxychloride (3.0-5.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-methylpyridine.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Step 2 & 3: N-Oxidation and Subsequent Functionalization
Direct functionalization of the 5-position can be challenging. A common strategy to activate the pyridine ring for further substitution is through the formation of the N-oxide. The N-oxide can then be rearranged and hydrolyzed to introduce a hydroxyl group at the 5-position.
Experimental Protocol (N-Oxidation):
-
Dissolve 2-chloro-4-methylpyridine (1.0 eq) in a chlorinated solvent like dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Extract, dry, and concentrate the organic phase to yield 2-chloro-4-methylpyridine N-oxide.
Further steps would involve a rearrangement (e.g., with acetic anhydride) followed by hydrolysis to install the hydroxyl group at the 5-position.
Step 4: O-Methylation to Yield the Final Product
The final step is a Williamson ether synthesis, where the hydroxyl group of 2-chloro-5-hydroxy-4-methylpyridine is methylated.
Experimental Protocol:
-
Dissolve 2-chloro-5-hydroxy-4-methylpyridine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), and stir for 30 minutes at room temperature.
-
Add a methylating agent, such as methyl iodide (MeI, 1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq), dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC/LC-MS).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-Chloro-5-methoxy-4-methylpyridine.
Reactivity and Key Transformations
The reactivity of 2-Chloro-5-methoxy-4-methylpyridine is dictated by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the chloro substituent, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[3][8]
1. Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group is an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, including:
-
Amines: To form 2-aminopyridine derivatives, which are common motifs in pharmaceuticals.
-
Thiols: To synthesize 2-thiopyridines.
-
Alkoxides: To introduce different alkoxy groups at the 2-position.
Protocol for a Generic SNAr with an Amine:
-
In a sealed tube, dissolve 2-Chloro-5-methoxy-4-methylpyridine (1.0 eq) in a polar solvent like DMSO or NMP.
-
Add the desired amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 80-150 °C for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify via column chromatography.
2. Palladium-Catalyzed Cross-Coupling Reactions: The 2-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This includes:
-
Suzuki Coupling: With boronic acids or esters to introduce aryl or alkyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.
Applications in Drug Discovery and Development
Substituted pyridines are prevalent in a multitude of FDA-approved drugs. The specific substitution pattern of 2-Chloro-5-methoxy-4-methylpyridine makes it a highly valuable intermediate for synthesizing compounds targeting various biological systems.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binder in the ATP-binding pocket of the enzyme. The functional groups on this molecule allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Highly substituted pyridines are key components of ligands for nAChRs. Derivatives of 2-chloro-5-methoxypyridine have been investigated as potential agents for positron emission tomography (PET) imaging of these receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia.[9]
-
Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry as herbicides and pesticides. The reactivity of the chloro group allows for the attachment of various toxico-pharmacophores.[5][7][10]
Conclusion
References
- Brown, L. L., Kulkarni, S., Pavlova, O. A., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
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- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermedi
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SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
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